3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine
Overview
Description
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group at the 3-position and a piperazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may contribute to its binding affinity for certain enzymes or receptors, while the piperazinyl group may enhance its solubility and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-(3-Nitrophenyl)-6-(morpholin-4-yl)pyridazine: Similar structure but with a morpholine group instead of a piperazine group.
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine: Similar structure but with the nitro group at the 4-position of the phenyl ring.
Uniqueness
3-(3-Nitrophenyl)-6-(piperazin-1-yl)pyridazine is unique due to the specific positioning of the nitrophenyl and piperazinyl groups on the pyridazine ring, which may result in distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-piperazin-1-ylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-19(21)12-3-1-2-11(10-12)13-4-5-14(17-16-13)18-8-6-15-7-9-18/h1-5,10,15H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMDDICIVYXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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